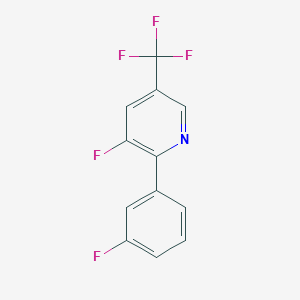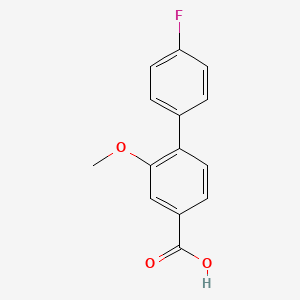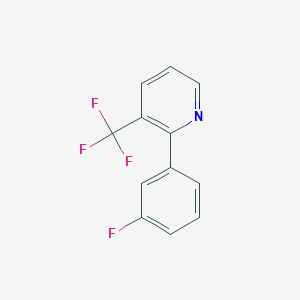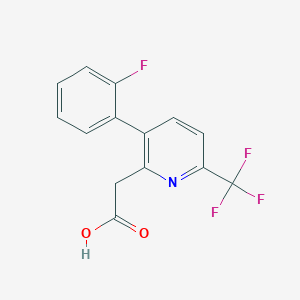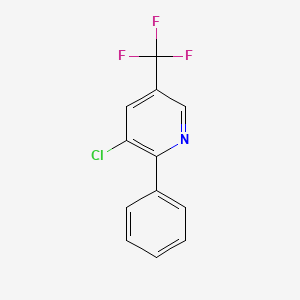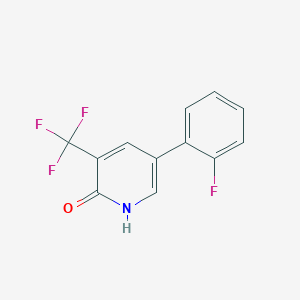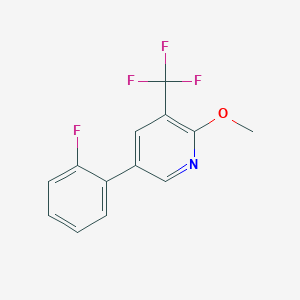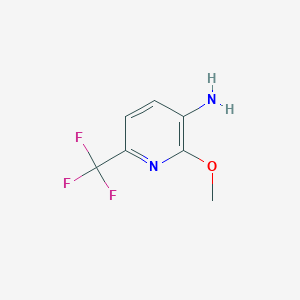
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
描述
“2-Methoxy-6-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the molecular formula C7H6F3NO . It is a liquid at room temperature . The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string COc1cccc(n1)C(F)(F)F .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 177.13 .
科学研究应用
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine has been used in a variety of scientific research applications, including the synthesis of small molecules, the study of biochemical and physiological effects, and the investigation of future directions. It has been used in the synthesis of small molecules such as peptides, nucleic acids, and other organic compounds. Additionally, this compound has been used in the study of biochemical and physiological effects, including its ability to modulate the activity of enzymes and proteins, as well as its ability to interact with receptors and other cellular components. It has also been used in the investigation of future directions, such as its potential use as an antidepressant or anti-inflammatory agent.
作用机制
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves
Mode of Action
It’s suggested that the presence of the trifluoromethyl group and pyridine structure in similar compounds result in superior pest control properties . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
A compound named fluazinam, which also contains a trifluoromethyl group, has been found to interfere with the biochemistry of respiration
Result of Action
It’s suggested that compounds with similar structures exhibit superior pest control properties . This implies that 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine might have similar effects, but more research is needed to confirm this.
Action Environment
It’s worth noting that the compound is recommended to be stored in a cool place, protected from light , suggesting that temperature and light exposure might affect its stability.
实验室实验的优点和局限性
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its synthesis is relatively straightforward. Additionally, it has a wide range of applications in scientific research, and its mechanism of action is well understood. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, its effects on biochemical and physiological processes are not always consistent.
未来方向
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine has a wide range of potential future directions for research. It could be used to develop new drugs for the treatment of depression, anxiety, and other mental disorders. Additionally, it could be used to develop new drugs for the treatment of inflammation, pain, and other conditions. Furthermore, it could be used to develop new compounds for use in drug delivery systems and as bioactive agents. Finally, it could be used to develop new compounds for use in the study of biochemical and physiological processes.
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to alterations in gene expression and metabolic processes . These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses . The precise molecular mechanisms can vary depending on the specific context and the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into these temporal effects and their implications for cellular health.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and health . The compound’s role in these pathways highlights its importance in biochemical research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s overall efficacy and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-4(11)2-3-5(12-6)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACVEEZPWDHLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




